molecular formula C23H23N5O2 B2570865 2-imino-N-(4-methylbenzyl)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 615273-63-7

2-imino-N-(4-methylbenzyl)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

Cat. No. B2570865
CAS RN: 615273-63-7
M. Wt: 401.47
InChI Key: YCXHJJIDXJPQHV-UHFFFAOYSA-N
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Description

2-imino-N-(4-methylbenzyl)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Research has focused on synthesizing novel heterocyclic compounds derived from similar chemical structures, aimed at exploring their potential as anti-inflammatory, analgesic agents, and inhibitors of cyclooxygenase enzymes. These compounds have shown significant inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory activities, suggesting their potential for further medicinal chemistry development (Abu‐Hashem et al., 2020).

Antimicrobial and Anticancer Activity

  • Several studies have synthesized and evaluated derivatives for antimicrobial and anticancer activities. For instance, compounds synthesized from pyrimidine structures clubbed with thiazolidinone demonstrated significant antimicrobial properties against both gram-positive and gram-negative bacteria, as well as fungal strains. Anticancer evaluation against specific cancer cell lines revealed certain compounds to be more potent than standard drugs, indicating their potential for development into therapeutic agents (Verma & Verma, 2022).

Molecular Design for Drug Discovery

  • In the realm of drug discovery, modifications of similar compounds have been explored to reduce metabolism mediated by aldehyde oxidase (AO), enhancing the stability and efficacy of potential drug candidates. Such modifications provide insights into designing molecules with improved pharmacokinetic profiles, essential for developing new therapeutics for various diseases, including cancer and inflammatory disorders (Linton et al., 2011).

Biological Evaluation and Validation Studies

  • Further research has involved the synthesis and biological evaluation of novel scaffolds, validating their antimicrobial potential against various microbial species. This includes the development of methodologies for the efficient synthesis of guanidine-containing heterocycles, demonstrating the versatility of such compounds in generating biologically active agents with potential applications in treating infectious diseases (Rani et al., 2016).

properties

IUPAC Name

6-imino-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-3-11-28-20(24)17(22(29)25-14-16-9-7-15(2)8-10-16)13-18-21(28)26-19-6-4-5-12-27(19)23(18)30/h4-10,12-13,24H,3,11,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXHJJIDXJPQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)C)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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